2'-Deoxy Isocytidine-5',5'-d2 Monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

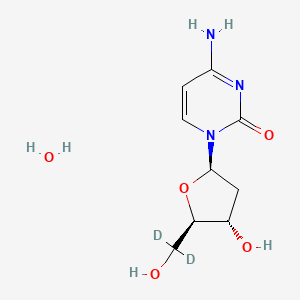

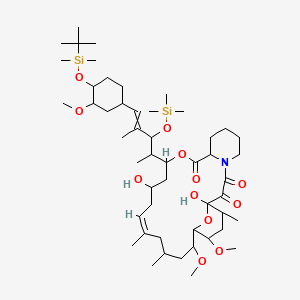

2’-Deoxy Isocytidine-5’,5’-d2 Monohydrate is a compound with the molecular formula C9H13D2N3O5 and a molecular weight of 247.24 . It falls under the category of miscellaneous compounds and stable isotopes . It is also known by other names such as 2-Amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-4-pyrimidinone-5’,5’-d2-monohydrate, 2’-Deoxyisocytidine-5’,5’-d2-monohydrate, Deoxyisocytidine-5’,5’-d2-monohydrate, and Isocytidine Deoxyriboside-5’,5’-d2-monohydrate .

Scientific Research Applications

Antiviral Drug Research

2’-Deoxy Isocytidine-5’,5’-d2 Monohydrate: is used as an L-nucleoside analog in antiviral drug research . When incorporated into viral DNA, it can inhibit viral replication, making it a potential compound for developing treatments against viral infections.

Pharmacokinetics and Metabolism Studies

The deuterium substitution in 2’-Deoxycytidine-d2 (monohydrate) can affect the pharmacokinetic and metabolic profiles of drugs . Researchers use it to study how altering isotopic composition can influence drug distribution, absorption, metabolism, and excretion.

DNA Synthesis and Repair Mechanisms

This compound forms dCTP upon phosphorylation, which is then used in DNA synthesis by various DNA polymerases . It’s also involved in studying DNA repair mechanisms, as it’s a substrate for enzymes like deoxycytidine kinase.

Stable Isotope Tracing

The compound’s stable isotopes are used as tracers in metabolic studies to track cellular processes . This helps in understanding the metabolic pathways and the flow of materials within cells.

Drug Development and Testing

It serves as a tracer for quantitation during the drug development process, especially in the preclinical phase . This allows for precise measurement of drug concentration and supports the optimization of dosage forms.

Biochemical Assays

The compound is used in biochemical assays to measure enzyme activities, such as those of deoxycytidine deaminase, which converts it into 2’-deoxyuridine . This is crucial for understanding enzyme kinetics and functions.

properties

IUPAC Name |

4-amino-1-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4.H2O/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H2/t5-,6+,8+;/m0./s1/i4D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBGOHZLZCFWLH-CVFXQJBTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@@H]1[C@H](C[C@@H](O1)N2C=CC(=NC2=O)N)O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[N'-Hydroyethyl-N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-2-ethylamine]-N-methyl-f](/img/no-structure.png)

![Phenylmethyl O-(N-Acetyl-alpha-neuraminosyl)-3-O-(beta-D-galactopyranosyl)-4-[2-(acetylamino)-2-deoxy]-beta-D-glucopyranoside](/img/structure/B583124.png)

![3-(2-Chloroethyl)-2-methyl-1-oxido-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-4-one](/img/structure/B583126.png)